REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].[NH:10]1[CH2:14][CH2:13][N:12]=[C:11]1S(O)(=O)=O.C(O)C(C)C>C(Cl)(Cl)Cl>[CH:7]1[CH:8]=[C:2]([Cl:1])[C:3]([NH:4][C:11]2[NH:12][CH2:13][CH2:14][N:10]=2)=[C:5]([Cl:9])[CH:6]=1
|
Name
|
|
Quantity
|
0.162 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N1C(=NCC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
WASH
|
Details
|
washed twice with 2 ml of aqueous 1 N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a solid which
|
Type
|
CUSTOM
|
Details
|
was chromatographed (silica gel, 10:1 CHCl3 /CH3OH saturated with NH3 (g))
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |